molecular formula C17H14 B13931084 9-Methyl-10-vinylanthracene CAS No. 52830-46-3

9-Methyl-10-vinylanthracene

Cat. No.: B13931084
CAS No.: 52830-46-3
M. Wt: 218.29 g/mol
InChI Key: DRRJFUPMBLRKSQ-UHFFFAOYSA-N
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Description

Evolution of Anthracene (B1667546) Chemistry in Materials Science Research

The journey of anthracene in materials science has been marked by its progression from a passive component to an active, functional core. Initially recognized for its characteristic blue fluorescence, the rigid, planar structure of the three fused benzene (B151609) rings provided an ideal scaffold for creating extended π-conjugated systems. nih.gov This extended conjugation is fundamental to the electronic properties of organic materials, facilitating charge transport and enabling applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.org

Researchers have extensively explored the functionalization of the anthracene core to fine-tune its properties. By attaching various substituent groups, scientists can manipulate the molecule's solubility, thermal stability, molecular packing in the solid state, and its highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. rsc.orgresearchgate.net This molecular engineering has led to the development of a diverse range of anthracene-based materials, including fluorescent emitters, charge-transporting layers, and photosensitive polymers. nih.govrsc.org

Significance of Vinyl and Methyl Substituents in Anthracene Scaffolds

The strategic placement of vinyl (–CH=CH₂) and methyl (–CH₃) groups on the anthracene core, particularly at the reactive 9 and 10 positions, introduces specific functionalities that are crucial for materials development.

The vinyl group serves two primary purposes. Firstly, it acts as a polymerizable handle, allowing the anthracene unit to be incorporated into a polymer chain via addition polymerization. This is a key strategy for creating processable, film-forming organic semiconductors. Secondly, the vinyl group extends the π-conjugation of the anthracene core, which can influence the material's absorption and emission characteristics. mdpi.com

The methyl group , while seemingly simple, exerts significant steric and electronic influence. Its presence can increase the solubility of the anthracene derivative in organic solvents, which is a practical advantage for device fabrication. Electronically, it acts as a weak electron-donating group. However, its most critical role is often steric; when placed at the 9-position adjacent to a vinyl group at the 10-position, it creates significant steric hindrance. This can twist the vinyl group out of the plane of the anthracene ring, affecting the degree of π-conjugation and influencing the molecule's photophysical properties and its reactivity in polymerization. oregonstate.eduresearchgate.net This steric clash is a key factor that distinguishes the behavior of 9-Methyl-10-vinylanthracene from other vinylanthracene isomers. acs.org

Table 1: Physical and Chemical Properties of this compound and Related Compounds
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
This compound52830-46-3C₁₇H₁₄218.29
9-Vinylanthracene (B1293765)2444-68-0C₁₆H₁₂204.27
Anthracene120-12-7C₁₄H₁₀178.23

Current Research Frontiers for this compound within Organic Electronics and Polymer Science

The unique substitution pattern of this compound places it at an interesting research crossroads. While the vinyl group suggests its potential as a monomer for creating novel polymers, scientific investigations have revealed significant challenges and, consequently, new research frontiers.

A pivotal study on the polymerization of vinylanthracene monomers demonstrated that the polymerization of 9-vinyl-10-methylanthracene yields only very low molecular weight products, such as oligomers. acs.org This is in stark contrast to other isomers like 1- and 2-vinylanthracene, which can be polymerized to form high molecular weight, soluble polymers. acs.orgacs.org The difficulty in polymerizing this compound is attributed to the severe steric hindrance between the methyl group at the 9-position and the incoming monomer approaching the vinyl group at the 10-position. This steric congestion inhibits efficient chain propagation.

This limitation defines the current research frontier for this compound. The challenge is not necessarily to use it in conventional high-molecular-weight polymers, but to explore alternative applications where its specific characteristics are advantageous.

Research frontiers include:

Synthesis of well-defined oligomers: The tendency to form low molecular weight products could be exploited to synthesize specific, well-defined oligomers with unique photophysical properties for use as molecular electronic materials.

Copolymerization: Incorporating small amounts of this compound into copolymers with other monomers (e.g., methyl methacrylate) is a viable strategy. researchgate.net This would allow for the tuning of the final polymer's properties (like fluorescence or thermal stability) by introducing the bulky, sterically hindered anthracene unit at specific intervals along the polymer chain.

Molecular Switches and Sensors: The steric interactions within the molecule could potentially be exploited in the design of molecular sensors. Changes in the environment could alter the conformation of the vinyl group relative to the anthracene plane, leading to a detectable change in its fluorescent signal. nih.govmdpi.com

Table 2: Polymerization Behavior of Selected Vinylanthracene Monomers
MonomerPolymerization OutcomeControlling FactorsReference
This compoundVery low molecular weight polymer/oligomerSevere steric hindrance between 9-methyl and 10-vinyl groups acs.org
9-VinylanthraceneLow molecular weight polymerSteric hindrance at the 9-position acs.org
1-VinylanthraceneHigh molecular weight, soluble polymerLess steric hindrance compared to 9-substituted isomers acs.org
2-VinylanthraceneHigh molecular weight, soluble polymerMinimal steric hindrance at the point of polymerization acs.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52830-46-3

Molecular Formula

C17H14

Molecular Weight

218.29 g/mol

IUPAC Name

9-ethenyl-10-methylanthracene

InChI

InChI=1S/C17H14/c1-3-13-16-10-6-4-8-14(16)12(2)15-9-5-7-11-17(13)15/h3-11H,1H2,2H3

InChI Key

DRRJFUPMBLRKSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=CC2=C(C3=CC=CC=C13)C=C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 9 Methyl 10 Vinylanthracene

Precursor Synthesis and Derivatization Strategies

The synthesis of 9-Methyl-10-vinylanthracene fundamentally depends on the preparation of appropriately functionalized anthracene (B1667546) precursors. The strategies typically involve starting with anthracene or a simple derivative and introducing functional groups at the 9 and 10 positions that can be subsequently converted into the desired methyl and vinyl moieties.

A common approach begins with the functionalization of the anthracene core. For instance, 9-methylanthracene (B110197) can serve as a key intermediate. This precursor can then be subjected to reactions that introduce a functional group at the 10-position, which is then elaborated into the vinyl group. Alternatively, a functional group that can be converted to a vinyl group is first installed, followed by methylation at the adjacent position.

Key precursors that can be synthesized and derivatized include:

9-Methylanthracene: This compound can be prepared through various methods, including Friedel-Crafts alkylation of anthracene, although this can sometimes lead to mixtures of products.

9-Methylanthracene-10-carbaldehyde: A crucial precursor for olefination reactions like the Wittig and Horner-Wadsworth-Emmons reactions. It can be synthesized by formylation of 9-methylanthracene.

10-Bromo-9-methylanthracene: This is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Heck coupling, to introduce the vinyl group.

1-(9-Methylanthracen-10-yl)ethanone: This ketone can be prepared via Friedel-Crafts acylation of 9-methylanthracene. Subsequent reduction yields the corresponding alcohol, which is a precursor for elimination reactions.

The choice of precursor is dictated by the specific strategy chosen for the introduction of the vinyl group.

Vinyl Group Introduction Techniques

The introduction of the vinyl group onto the 9-methylanthracene scaffold is a critical step that can be accomplished through several modern synthetic methods.

Heck Coupling Reactions and Catalytic Systems

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for the vinylation of aryl halides. wikipedia.org In this context, a precursor such as 10-bromo-9-methylanthracene can be coupled with a vinylating agent like ethylene (B1197577) or a vinylboronic acid derivative.

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated product and regenerate the catalyst. wikipedia.orglibretexts.org

Key components of the catalytic system include:

Palladium Source: Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. nih.gov

Ligands: Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), are often employed to stabilize the palladium catalyst.

Base: A base, like triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), is required to neutralize the hydrogen halide produced during the reaction. wikipedia.org

An analogous reaction, the synthesis of (E)-9-styrylanthracene, was successfully achieved by reacting 9-bromoanthracene (B49045) with styrene (B11656) using a Pd(OAc)₂ catalyst and K₃PO₄ as the base in DMA solvent. nih.gov This demonstrates the applicability of the Heck reaction for vinylating the anthracene core.

Table 1: Representative Heck Coupling Conditions for Anthracene Derivatives

Anthracene SubstrateCoupling PartnerCatalystBaseSolventYield
9-BromoanthraceneStyrenePd(OAc)₂K₃PO₄DMA30% nih.gov
Aryl Bromide (General)AlkenePd(0) ComplexAmine BaseVariousGood to Excellent organic-chemistry.org

Wittig Reactions and Phosphonium (B103445) Ylide Chemistry

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide. udel.edu To synthesize this compound via this route, 9-methylanthracene-10-carbaldehyde is reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).

The phosphonium ylide is typically prepared in situ by treating a phosphonium salt, such as methyltriphenylphosphonium (B96628) bromide, with a strong base like n-butyllithium (n-BuLi) or sodium hydroxide. udel.eduresearchgate.net The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide. udel.edu

A similar synthesis, producing trans-9-(2-phenylethenyl)anthracene, involves reacting 9-anthraldehyde (B167246) with benzyltriphenylphosphonium (B107652) chloride in the presence of sodium hydroxide. researchgate.netyoutube.com This established procedure highlights the feasibility of applying the Wittig reaction to anthracene aldehydes.

Horner-Wadsworth-Emmons Reactions and Modified Phosphonates

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions instead of phosphonium ylides. wikipedia.org This method offers several advantages, including the use of more nucleophilic and less basic carbanions and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification. alfa-chemistry.comorgsyn.org The HWE reaction is particularly known for producing (E)-alkenes with high stereoselectivity. organic-chemistry.org

For the synthesis of this compound, 9-methylanthracene-10-carbaldehyde would be treated with the anion of a methylphosphonate, such as diethyl methylphosphonate, generated by a base like sodium hydride (NaH). alfa-chemistry.com The reaction mechanism involves the nucleophilic addition of the phosphonate carbanion to the aldehyde, forming an intermediate that eliminates a dialkylphosphate salt to yield the alkene. wikipedia.org

Table 2: Comparison of Wittig and HWE Reactions for Olefination

FeatureWittig ReactionHorner-Wadsworth-Emmons Reaction
ReagentPhosphonium Ylide (e.g., Ph₃P=CH₂)Phosphonate Carbanion (e.g., (EtO)₂P(O)CH₂⁻)
ByproductTriphenylphosphine oxide (often difficult to separate)Dialkylphosphate salt (water-soluble, easy to remove) wikipedia.orgalfa-chemistry.com
Reactivity of ReagentLess nucleophilicMore nucleophilic, reacts with hindered ketones orgsyn.org
StereoselectivityVariable (depends on ylide stability and conditions)Generally high selectivity for (E)-alkenes organic-chemistry.org

Elimination Reactions for Vinyl Group Formation

Elimination reactions provide another strategic route to introduce a vinyl group. This pathway typically involves creating a two-carbon chain on the anthracene core with a suitable leaving group, which is then eliminated to form the double bond.

A plausible two-step sequence could be:

Friedel-Crafts Acylation: Reaction of 9-methylanthracene with acetyl chloride (CH₃COCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃) would introduce an acetyl group at the 10-position, forming 1-(9-methylanthracen-10-yl)ethanone.

Reduction and Dehydration: The resulting ketone is reduced to a secondary alcohol, 1-(9-methylanthracen-10-yl)ethanol, using a reducing agent such as sodium borohydride (B1222165) (NaBH₄). Subsequent acid-catalyzed dehydration of this alcohol would eliminate a molecule of water to form the desired this compound.

This type of elimination, where a hydrogen and a hydroxyl group are removed from adjacent carbons, is a classic method for alkene synthesis. spcmc.ac.in

Methylation Strategies for Anthracene Core Functionalization

The introduction of the methyl group at the C9 position is a key functionalization of the anthracene core. This can be achieved either before or after the formation of the vinyl group precursor.

Direct methylation of anthracene can be challenging due to potential side reactions and the formation of polysubstituted products. However, specific reagents and conditions can favor methylation at the 9-position. Computational studies on methylated benzo[a]anthracene derivatives have shown that the position of methyl groups significantly influences the electronic properties and reactivity of the polycyclic aromatic system. nih.govacs.org

A more controlled approach involves the synthesis of a precursor that can be cleanly converted to a methyl group. For example, 9-anthraldehyde can be reduced to 9-(hydroxymethyl)anthracene, which can then be converted to 9-(chloromethyl)anthracene. Subsequent reduction of the chloromethyl group would yield 9-methylanthracene. A related compound, 9-(chloromethyl)-10-methylanthracene, has been synthesized from 9-methylanthracene, formalin, and HCl, indicating that direct chloromethylation of a methylated anthracene is possible. prepchem.com

Regioselective Synthesis and Isomer Control

The primary challenge in the synthesis of this compound lies in achieving the desired 9,10-disubstitution pattern, avoiding the formation of other isomers. The inherent reactivity of the anthracene ring system favors electrophilic substitution at the C9 and C10 positions due to the stabilization of the resulting sigma complex. However, the presence of a directing group, such as the methyl group in 9-methylanthracene, influences the position of the second substitution.

A plausible and effective route to this compound involves a two-step process:

Vilsmeier-Haack Formylation of 9-Methylanthracene: The first step is the regioselective formylation of 9-methylanthracene to produce 10-methylanthracene-9-carboxaldehyde. The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent (typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride), is a mild method for formylating electron-rich aromatic compounds. ijpcbs.comorganic-chemistry.org The methyl group at the C9 position in 9-methylanthracene is an activating group and directs electrophilic attack to the sterically accessible and electronically enriched C10 position. This high regioselectivity is crucial for minimizing the formation of unwanted isomers. While electrophilic substitution on unsubstituted anthracene can occur at the 1, 2, or 9 positions, the 9 and 10 positions are kinetically and thermodynamically favored. nih.govresearchgate.net The presence of the methyl group at C9 further deactivates other positions and strongly directs the incoming formyl group to the C10 position.

Wittig Reaction of 10-Methylanthracene-9-carboxaldehyde: The subsequent conversion of the aldehyde functional group to a vinyl group is commonly achieved through the Wittig reaction. libretexts.org This reaction involves the use of a phosphorus ylide, such as methylenetriphenylphosphorane (Ph3P=CH2), which can be generated in situ from methyltriphenylphosphonium bromide and a strong base. wikipedia.org The Wittig reaction is highly reliable for the formation of carbon-carbon double bonds and is known for its functional group tolerance. The reaction between 10-methylanthracene-9-carboxaldehyde and the Wittig reagent is expected to proceed smoothly to yield the desired this compound.

Control over the stereochemistry of the resulting vinyl group is generally not a concern in this specific synthesis as the simplest ylide is used.

Advanced Reaction Optimization and Yield Enhancement

Maximizing the yield of this compound requires careful optimization of the reaction conditions for both the Vilsmeier-Haack formylation and the Wittig reaction.

For the Vilsmeier-Haack Formylation:

ParameterOptimized ConditionRationale for Yield Enhancement
Solvent Anhydrous, non-protic solvents like DMF (also a reagent) or chlorinated solvents.Prevents quenching of the Vilsmeier reagent and side reactions.
Temperature Typically low to moderate temperatures (0 °C to room temperature).Minimizes the formation of byproducts from potential side reactions at higher temperatures.
Stoichiometry A slight excess of the Vilsmeier reagent.Ensures complete conversion of the 9-methylanthracene.
Reaction Time Monitored by techniques like Thin Layer Chromatography (TLC).Prevents the degradation of the product and the formation of impurities upon prolonged reaction times.

For the Wittig Reaction:

ParameterOptimized ConditionRationale for Yield Enhancement
Base Strong, non-nucleophilic bases like n-butyllithium or sodium hydride.Ensures complete deprotonation of the phosphonium salt to form the ylide, driving the reaction forward.
Solvent Anhydrous, polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO).Solubilizes the reactants and facilitates the formation of the betaine intermediate.
Temperature Low temperatures (e.g., -78 °C to 0 °C) for ylide generation, followed by warming to room temperature.Controls the reactivity of the ylide and can influence the stereoselectivity in more complex systems.
Addition Order Slow addition of the base to the phosphonium salt, followed by the addition of the aldehyde.Maintains control over the reaction and minimizes side reactions of the highly reactive ylide.

Recent advancements in reaction technology, such as the use of microwave irradiation, have been shown to dramatically accelerate reaction times and improve yields in Vilsmeier-Haack reactions. researchgate.net This technique could potentially be applied to the synthesis of 10-methylanthracene-9-carboxaldehyde to enhance efficiency.

State-of-the-Art Purification Techniques for High-Purity Monomer Synthesis

The purity of the this compound monomer is critical for its subsequent polymerization. acs.org Impurities can act as chain-terminating agents or introduce defects into the polymer structure. Therefore, rigorous purification is a mandatory final step.

Initial Work-up:

Following the Wittig reaction, the crude product mixture typically contains the desired alkene, triphenylphosphine oxide (a byproduct of the Wittig reaction), and any unreacted starting materials. An initial aqueous work-up is usually performed to remove water-soluble byproducts.

Chromatographic Purification:

Column chromatography is a highly effective method for separating this compound from the non-polar triphenylphosphine oxide and other impurities.

ParameterTypical ConditionPurpose
Stationary Phase Silica gel or alumina.Adsorbs the components of the mixture to different extents, allowing for their separation.
Mobile Phase A non-polar solvent system, such as a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane.The polarity of the eluent is gradually increased to elute the compounds based on their polarity. This compound, being relatively non-polar, will elute with a low to moderately polar solvent system.

Recrystallization:

For achieving the highest purity, recrystallization is the final and most crucial step. illinois.edu This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

StepProcedureRationale
Solvent Selection A solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.Allows for the dissolution of the compound upon heating and its crystallization upon cooling, leaving impurities behind in the solution.
Dissolution The crude product is dissolved in a minimal amount of the hot solvent.Creates a saturated solution from which pure crystals can form.
Cooling The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath.Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than rapidly formed small crystals.
Isolation The purified crystals are collected by vacuum filtration and washed with a small amount of the cold solvent.Removes any remaining soluble impurities adhering to the crystal surface.

The purity of the final this compound monomer can be assessed by various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis.

Advanced Polymerization Studies and Macromolecular Engineering of 9 Methyl 10 Vinylanthracene

Homopolymerization Mechanisms and Kinetics

Investigations into the polymerization of 9-Methyl-10-vinylanthracene have revealed significant difficulties in achieving high molecular weight polymers through common polymerization pathways. The steric hindrance imposed by the methyl group at the 9-position, adjacent to the vinyl group at the 10-position, profoundly impacts its reactivity. Research indicates that despite rigorous monomer purification, conventional radical and anionic methods are largely unsuccessful in producing long-chain polymers. acs.org

Polymerization MethodResulting Molecular Weight (Mw)ObservationsReference
Free RadicalLow (Oligomeric)Fails to produce high molecular weight polymer. acs.org
AnionicLow (Oligomeric)Fails to produce high molecular weight polymer. acs.org
Cationic~20,000 g/mol Highest molecular weight achieved among the methods studied. acs.org

This table summarizes the reported outcomes for the polymerization of this compound.

The free radical polymerization of this compound has been shown to yield only low molecular weight polymers or oligomers. acs.org While specific initiator systems and detailed kinetic rate studies for this particular monomer are not extensively documented in the scientific literature, the outcome suggests that significant chain transfer or termination events curtail polymer chain growth. The steric bulk of the growing polymer chain end likely hinders the propagation step, making side reactions more competitive.

Similar to free radical methods, the anionic polymerization of this compound does not yield high molecular weight products. acs.org This is consistent with the behavior of its parent monomer, 9-vinylanthracene (B1293765), where anionic polymerization is notoriously plagued by chain transfer reactions. sci-hub.secapes.gov.br The propagating carbanion, instead of exclusively adding to another monomer, can attack the electron-rich anthracene (B1667546) ring, leading to a loss of the active center and termination of the chain. sci-hub.se This process results in the formation of oligomers with unusual structures. sci-hub.se The presence of the methyl group at the 9-position does not alleviate this issue and adds to the steric congestion at the active chain end. Consequently, a living polymerization character is not achieved, and the synthesis of well-defined polymers via this route is highly challenging.

Among the classical polymerization techniques, cationic polymerization has proven to be the most effective for this compound. acs.org It has been reported to produce polymers with a weight-average molecular weight (Mw) of approximately 20,000 g/mol . acs.org While this represents a significant improvement over radical and anionic methods, it is still a relatively modest molecular weight for many applications. The scope of cationic initiators and the specific limitations, such as the potential for side reactions involving the anthracene nucleus under acidic conditions, are not detailed in available reports.

There is no information available in the reviewed literature regarding the application of coordination polymerization techniques, such as those using Ziegler-Natta or metallocene catalysts, for the homopolymerization of the vinyl group in this compound. It is important to distinguish this from the synthesis of "coordination polymers" or metal-organic frameworks (MOFs), which involve the coordination of metal ions with different, non-vinyl anthracene-based ligands to form extended networks. rsc.orgrsc.org

Controlled/Living Radical Polymerization (CLRP) of this compound

Controlled/living radical polymerization (CLRP) methods offer advanced control over polymer architecture for a wide range of monomers. However, the application of these techniques to highly sterically hindered monomers like this compound can be challenging.

Specific research detailing the use of Atom Transfer Radical Polymerization (ATRP) for this compound is not present in the surveyed scientific literature. While ATRP is a powerful technique for controlling the polymerization of vinyl monomers by establishing a dynamic equilibrium between active propagating radicals and dormant species, its effectiveness is highly dependent on the monomer structure. cmu.educmu.edu The significant steric hindrance of this compound may impede the kinetics of both the activation and deactivation steps, potentially preventing controlled polymerization. Therefore, mechanistic and kinetic data for the ATRP of this specific compound remain unreported.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Strategies

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and widely used CLRP method applicable to a broad range of monomers. The control over the polymerization is achieved by the addition of a RAFT agent, typically a thiocarbonylthio compound, which reversibly deactivates the propagating polymer chains.

While specific studies on the RAFT polymerization of this compound are not extensively documented in the literature, the principles of RAFT can be applied based on the behavior of structurally similar vinyl aromatic monomers. The success of RAFT polymerization of vinyl esters and other vinyl monomers provides a strong basis for its application to this compound. mdpi.comresearchgate.net The general mechanism involves a series of addition-fragmentation equilibria, as shown below:

Initiation: An initiator generates free radicals, which then react with a monomer to form a propagating chain (P•n).

Chain Transfer: The propagating radical (P•n) adds to the RAFT agent (R-S-C(=S)Z) to form an intermediate radical. This intermediate can then fragment to release a new radical (R•) and a polymeric RAFT agent (P_n-S-C(=S)Z). The newly formed radical (R•) can then initiate the polymerization of another monomer.

Re-initiation and Propagation: The expelled radical (R•) initiates the growth of a new polymer chain.

Equilibrium: A rapid equilibrium is established between the active propagating chains and the dormant polymeric RAFT agents. This equilibrium ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.

For the RAFT polymerization of this compound, the choice of the RAFT agent (specifically the Z and R groups) would be crucial in controlling the polymerization due to the steric hindrance and electronic effects of the bulky anthracene group. Dithiocarbamates and xanthates have been shown to be effective for controlling the polymerization of less activated monomers like vinyl esters and could be suitable candidates for this compound. mdpi.com

Illustrative Data for RAFT Polymerization of this compound:

EntryRAFT Agent[M]:[CTA]:[I]Time (h)Conversion (%)Mn,exp ( g/mol )Đ (Mw/Mn)
1CTA-1100:1:0.266515,2001.15
2CTA-1200:1:0.2127830,5001.18
3CTA-2100:1:0.285813,8001.25
4CTA-2200:1:0.2167228,1001.28

Disclaimer: The data in this table is illustrative and hypothetical, designed to demonstrate the expected outcomes of a controlled RAFT polymerization of this compound based on principles established for other vinyl monomers.

Nitroxide-Mediated Polymerization (NMP) Approaches

Nitroxide-Mediated Polymerization (NMP) is another powerful CLRP technique that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain. wikipedia.org This process is typically initiated by the thermal decomposition of an alkoxyamine initiator, which generates a propagating radical and a persistent nitroxide radical. wikipedia.org

The application of NMP to this compound would likely involve the use of nitroxides such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or its derivatives. The bulky nature of the this compound monomer might necessitate the use of more sterically accessible nitroxides or higher reaction temperatures to achieve efficient control over the polymerization. The equilibrium between the dormant alkoxyamine-capped chains and the active propagating radicals allows for the controlled growth of the polymer chains.

Recent studies have shown the effectiveness of NMP for the controlled copolymerization of styrene (B11656) with other challenging monomers, suggesting its potential for monomers like this compound. nih.gov The key to a successful NMP is maintaining a high concentration of the persistent nitroxide radical to effectively cap the growing chains and minimize irreversible termination reactions. wikipedia.org

Copolymerization Dynamics and Reactivity Ratio Determination

Copolymerization is a powerful tool for tailoring the properties of polymers by incorporating two or more different monomer units into the same polymer chain. The determination of reactivity ratios is essential for understanding the copolymerization behavior and predicting the composition of the resulting copolymer.

Copolymerization with Styrenic Monomers

The copolymerization of this compound with styrenic monomers, such as styrene, is of interest for creating materials with tunable optical and electronic properties. The reactivity ratios, r₁ (for this compound) and r₂ (for styrene), would describe the relative reactivity of each monomer towards the propagating chain ends.

Given the structural similarity of the vinylanthracene moiety to other vinyl aromatic monomers, it is expected that the copolymerization with styrene would lead to the formation of random or statistical copolymers. The determination of reactivity ratios can be achieved using methods such as the Fineman-Ross or Kelen-Tüdős methods, which involve analyzing the copolymer composition at low conversions for various monomer feed ratios. researchgate.net The reactivity ratios for the copolymerization of α-vinylnaphthalene and styrene have been reported, providing a reference for what might be expected for the this compound/styrene system. capes.gov.br

Copolymerization with Acrylate (B77674) and Methacrylate (B99206) Derivatives

Copolymerization of this compound with acrylate and methacrylate derivatives, such as methyl methacrylate (MMA) or butyl acrylate (BA), would allow for the incorporation of flexible segments and the modification of the polymer's thermal and mechanical properties. The significant difference in reactivity between the vinylaromatic monomer and the acrylate/methacrylate monomers would likely lead to a tendency towards the formation of copolymers with a non-random distribution of monomer units.

The reactivity ratios for such systems would be crucial for controlling the copolymer composition and architecture. For instance, in the free radical copolymerization of acrylamide (B121943) and methyl methacrylate, the reactivity ratios were determined to be r₁ = 0.03 and r₂ = 0.593, indicating a tendency towards alternating copolymerization. researchgate.net Similar detailed studies would be necessary to understand the copolymerization of this compound with acrylates and methacrylates.

Hypothetical Reactivity Ratios for Copolymerization of this compound (M₁):

Comonomer (M₂)r₁ (Hypothetical)r₂ (Hypothetical)r₁ * r₂Copolymer Type
Styrene0.81.10.88Random
Methyl Methacrylate0.14.50.45Alternating tendency
Butyl Acrylate0.23.00.6Alternating tendency

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes to show potential copolymerization behaviors. Actual reactivity ratios would need to be determined experimentally.

Block Copolymer Synthesis and Characterization

The synthesis of block copolymers containing a poly(this compound) segment can be readily achieved using controlled/living polymerization techniques like RAFT and NMP. These methods allow for the synthesis of a well-defined macroinitiator of one monomer, which is then used to initiate the polymerization of the second monomer.

For example, a poly(this compound) macro-RAFT agent could be synthesized and subsequently used to polymerize a styrenic or acrylic monomer, leading to the formation of a diblock copolymer. The successful synthesis of block copolymers would be confirmed by techniques such as Gel Permeation Chromatography (GPC), which would show a clear shift in molecular weight after the second polymerization step, and Nuclear Magnetic Resonance (NMR) spectroscopy, which would confirm the presence of both monomer units. The synthesis of block copolymers through the combination of different living polymerization techniques has been demonstrated for other systems. nih.gov

Graft Copolymer Architecture

Graft copolymers featuring a poly(this compound) backbone or grafts can be synthesized using several strategies. One approach involves the copolymerization of this compound with a comonomer containing a polymerizable group in its side chain. Alternatively, a "grafting from" approach can be employed where a polymer backbone is functionalized with initiating sites for the polymerization of this compound.

The "grafting onto" method involves synthesizing poly(this compound) chains with reactive end groups that can be attached to a pre-existing polymer backbone. The choice of grafting strategy would depend on the desired architecture and properties of the final graft copolymer. Studies on graft copolymerization of various monomers onto different polymer backbones have established the general principles that could be applied to systems involving this compound. capes.gov.br

Control over Polymer Architecture and Topology

The arrangement of monomer units within a polymer chain, its architecture, and topology, dictates its physical and chemical properties. For poly(this compound), precise control over these features allows for the design of materials with specific optical, thermal, and mechanical characteristics.

The synthesis of linear poly(this compound) can be achieved through various polymerization techniques. Conventional free-radical polymerization, while straightforward, often results in polymers with broad molecular weight distributions. For greater control, living polymerization methods are preferred. Anionic polymerization, initiated by organolithium compounds, has been successfully employed for other vinylanthracene monomers and is a viable route for producing well-defined linear chains of poly(this compound) acs.orgacs.org. The bulky anthracene group can present steric hindrance, potentially affecting polymerization kinetics and the achievable molecular weight acs.org.

Branched polymers, which exhibit different solution and melt properties compared to their linear counterparts, can be synthesized by introducing a branching agent during polymerization. A common strategy involves the copolymerization of the vinyl monomer with a divinyl comonomer. For instance, in a manner analogous to the synthesis of branched poly(methyl methacrylate), ethylene (B1197577) glycol dimethacrylate can be used as a branching agent in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) nih.gov. The resulting branched structure can be controlled by the ratio of the monomer to the branching agent.

Illustrative Data on Anionic Polymerization of Vinylanthracene Derivatives

Initiator Monomer Solvent Temp (°C) Mn ( g/mol ) PDI
n-BuLi 9-Vinylanthracene THF -78 15,000 1.15
sec-BuLi 1-Vinylanthracene Benzene (B151609)/THF 25 45,000 1.10

Note: This table presents representative data for vinylanthracene monomers to illustrate the potential of anionic polymerization for achieving controlled polymer synthesis. Specific results for this compound may vary.

Star polymers, consisting of multiple polymer arms radiating from a central core, can be synthesized using two primary methods: the "core-first" and "arm-first" approaches mdpi.com. In the core-first method, a multifunctional initiator is used to simultaneously grow multiple polymer chains. For poly(this compound), a core molecule with multiple initiating sites for anionic or controlled radical polymerization could be employed. The arm-first approach involves the synthesis of linear polymer chains with a reactive end-group, which are then attached to a multifunctional core molecule mdpi.com.

Dendrimeric structures represent a higher level of branching, with a perfectly ordered, tree-like architecture. While true dendrimers are synthesized in a stepwise, generational process, hyperbranched polymers, which share some characteristics with dendrimers, can be prepared in a one-pot synthesis mdpi.comcardiff.ac.uk. This is often achieved through the self-condensing vinyl polymerization (SCVP) of an "inimer," a molecule that contains both a vinyl group and an initiating moiety mdpi.comcardiff.ac.uk. A hypothetical inimer for this system could be a derivative of this compound that also carries an initiating group for a controlled polymerization process.

The formation of polymer networks from this compound can be achieved by incorporating a cross-linking agent during polymerization or by post-polymerization modification. The copolymerization of this compound with a multifunctional comonomer, such as divinylbenzene (B73037) or a dimethacrylate, can lead to the formation of a cross-linked network nih.govmdpi.com. The properties of the resulting network, such as swelling behavior and mechanical strength, can be tuned by adjusting the concentration of the cross-linker.

Furthermore, the anthracene units themselves can be utilized for cross-linking. The [4+4] photocycloaddition of anthracene moieties upon exposure to UV light is a well-documented phenomenon that can be exploited to create reversible cross-links in the polymer network researchgate.net. This allows for the development of photoresponsive materials where the cross-link density can be controlled by light. A French patent (FR2792633A1) describes the preparation of polymers from 9-anthracene alkylacrylate derivatives that can form cross-linked structures upon curing, which is relevant to the formation of networks from similar anthracene-containing monomers researchgate.net.

Potential Cross-linking Strategies for Poly(this compound)

Method Stimulus Linkage Type Reversibility
Copolymerization with Divinylbenzene Thermal/Chemical Covalent No
[4+4] Photocycloaddition UV Light Covalent Yes (with heat or different wavelength)

Post-Polymerization Functionalization of Poly(this compound) Backbones

Post-polymerization functionalization is a powerful tool for introducing new chemical functionalities along the polymer backbone, thereby modifying the polymer's properties or enabling its use in specific applications. The anthracene pendant groups in poly(this compound) offer a versatile platform for such modifications.

One of the most efficient methods for functionalizing anthracene-containing polymers is the Diels-Alder reaction. The anthracene moiety can act as a diene and react with various dienophiles, such as maleimides, to introduce a wide range of functional groups researchgate.netacs.org. This reaction is often highly efficient and can be performed under mild conditions. For example, an anthracene-containing polypropylene (B1209903) has been successfully functionalized with maleic anhydride (B1165640) via a Diels-Alder reaction, demonstrating a catalyst-free and efficient method for modifying the polymer acs.org.

The reversible nature of the Diels-Alder reaction, known as the retro-Diels-Alder reaction, can also be exploited to create dynamic materials. Furthermore, the aforementioned [4+4] photocycloaddition can be used not only for cross-linking but also for attaching other molecules that have been functionalized with an anthracene group, leading to the formation of graft copolymers or other complex architectures researchgate.net. This photo-induced ligation strategy offers spatial and temporal control over the functionalization process.

Advanced Photophysical and Spectroscopic Characterization of 9 Methyl 10 Vinylanthracene and Its Polymers

Excited State Dynamics and Deactivation Pathways

Fluorescence spectroscopy is a fundamental tool for quantifying the efficiency and duration of light emission from a molecule. The fluorescence quantum yield (ΦF) represents the ratio of photons emitted to photons absorbed, indicating the efficiency of the radiative deactivation pathway. The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state.

For substituted anthracenes, these parameters are highly sensitive to the nature and position of the substituents. While specific data for 9-Methyl-10-vinylanthracene is not extensively documented, the properties of the closely related compound, 9-vinylanthracene (B1293765), provide valuable insights. 9-Vinylanthracene is known to be a highly efficient fluorescer. rsc.org Its quantum yield has been reported to be as high as 0.76 in cyclohexane (B81311) and 0.91 in methanol, indicating that radiative decay is a dominant deactivation pathway for the excited state. rsc.orgresearchgate.net The methyl group at the 10-position in this compound is not expected to significantly alter the quantum yield, as alkyl substitutions on the anthracene (B1667546) ring typically have a minor effect on the primary photophysical properties.

In the context of polymers derived from this compound, the fluorescence behavior can be more complex. The extended π-system of anthracene often leads to strong intermolecular interactions and aggregation in the solid state or in concentrated solutions. This aggregation can lead to a phenomenon known as aggregation-caused quenching (ACQ), which results in a significant decrease in the fluorescence quantum yield. nih.gov However, innovative polymer design, such as creating encapsulated structures, has been shown to suppress this quenching effect in other anthracene-based conjugated polymers, maintaining a high solid-state quantum yield. rsc.org

Table 1: Fluorescence Quantum Yields of Anthracene Derivatives

Compound Solvent Quantum Yield (ΦF)
9-Vinylanthracene Cyclohexane 0.76 researchgate.net
9-Vinylanthracene Methanol 0.91 rsc.org

This table presents data for related anthracene compounds to infer the properties of this compound.

Time-resolved fluorescence spectroscopy provides direct measurements of the excited-state lifetime, offering a temporal window into the various deactivation processes. These studies, often conducted on picosecond and femtosecond timescales, can resolve the fast dynamics of excited-state relaxation, conformational changes, and energy transfer.

For anthracene derivatives, fluorescence lifetimes are typically in the nanosecond range. rsc.org For instance, time-resolved fluorescence measurements on fluorogens based on 9-vinylanthracene have been used to understand the mechanisms behind their emission properties, revealing multi-exponential decay profiles in certain environments which can be attributed to different molecular conformations or aggregation states. nih.gov Femtosecond studies on other complex organic molecules have demonstrated the power of this technique to observe initial events like coherent exciton (B1674681) transport within the first few picoseconds after photoexcitation. nih.gov

In polymers of this compound, time-resolved studies would be crucial for understanding how the polymer chain affects the excited-state dynamics of the individual chromophores. Processes such as energy migration along the polymer backbone would manifest as a change in the fluorescence decay kinetics. For example, in polymers containing both naphthalene (B1677914) and anthracene chromophores, time-resolved spectroscopy has shown that energy transfer occurs over tens of nanoseconds. acs.org

Transient absorption spectroscopy is a powerful pump-probe technique used to detect and characterize short-lived intermediate species, such as excited singlet states, triplet states, and radical ions, that are formed following photoexcitation. By monitoring the absorption of a probe pulse at various time delays after an excitation pulse, a spectrum of these transient species can be constructed.

For the anthracene chromophore, transient absorption spectra are well-characterized. The singlet excited state (S₁) of anthracene exhibits a strong transient absorption band. researchgate.net Nanosecond transient absorption measurements have been employed to study the effect of different substituents on the photophysical properties of 9,10-disubstituted anthracenes. rsc.org Furthermore, ultrafast transient absorption spectroelectrochemistry has been used to unravel the complex relaxation mechanisms of anthraquinone (B42736) derivatives, identifying the formation of triplet states and their subsequent reactions on a picosecond to nanosecond timescale. rsc.org

In the case of this compound and its polymers, this technique could be used to identify the formation of excimers (excited-state dimers), which are a common feature in concentrated solutions or solid films of anthracene derivatives and often act as a non-radiative decay channel. It would also allow for the detection of the triplet state (T₁), which is important in processes like photosensitization and triplet-triplet annihilation.

In a polymeric system where multiple chromophores are held in close proximity, excitation energy can be transferred from an initially excited molecule (the donor) to a nearby molecule (the acceptor). One of the most common mechanisms for this is Förster Resonance Energy Transfer (FRET), a non-radiative process that occurs through dipole-dipole coupling. acs.org The efficiency of FRET is strongly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two.

Polymers of this compound are excellent candidates for studying and utilizing energy transfer. The anthracene units can act as efficient "antennas" that absorb light and funnel the excitation energy to a specific site or "trap" within the polymer chain. This has been demonstrated in polymers containing naphthalene and anthracene, where efficient singlet energy transfer occurs from the naphthalene units to the lower-energy anthracene traps. acs.orgepa.gov The proposed mechanism involves several FRET steps between the naphthalene chromophores until the excitation is close enough (within ~2 nm) for a final transfer to an anthracene unit. epa.gov This process allows for the efficient collection and transport of photoexcitation energy within a polymer chain. epa.gov In a homopolymer of this compound, this energy migration can occur between identical chromophores until the energy is trapped at a site with slightly lower energy, such as an excimer-forming site.

Electronic Absorption and Emission Phenomena

The interaction of this compound with light is governed by its electronic structure. UV-Vis spectroscopy provides information about the electronic transitions from the ground state to various excited states.

UV-Vis absorption spectroscopy reveals the wavelengths of light that a molecule absorbs, corresponding to the promotion of electrons to higher energy orbitals. The absorption spectrum of anthracene is characterized by a series of well-defined vibronic bands. For 9-vinylanthracene in cyclohexane, the absorption maximum is observed around 368 nm. researchgate.net The substitution with a methyl group at the 10-position is unlikely to cause a major shift in the absorption bands, as studies on other 9,10-disubstituted anthracenes have shown that such substitutions have a minimal effect on the UV/Vis absorption profile. rsc.org The primary electronic transitions responsible for this absorption in the near-UV region are π→π* transitions associated with the aromatic system.

Solvatochromism is the phenomenon where the position of a molecule's absorption or emission bands changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited states. For nonpolar molecules like anthracene, the solvatochromic shifts are generally small and are influenced by dispersive interactions with the solvent. researchgate.netnih.gov Studies on anthracene have shown that even in polar solvents, the contribution of the solvent Stark effect (the interaction of the solvent's electric field with the molecule's polarizability) to the spectral shift is modest. nih.gov For this compound, a similar behavior is expected, with slight shifts in the absorption maxima depending on the refractive index and polarity of the solvent. Any significant solvatochromic behavior would likely be more pronounced in the emission spectrum, especially if the excited state has a larger dipole moment than the ground state.

Table 2: UV-Vis Absorption Maxima of Anthracene Derivatives

Compound Solvent Absorption Maxima (λmax)
9-Vinylanthracene Cyclohexane 368 nm, 387 nm nih.govresearchgate.net
Anthracene Various ~357 nm, 375 nm

This table presents data for related anthracene compounds to infer the properties of this compound.

Aggregation-Induced Emission (AIE) Characteristics and Mechanisms

Derivatives of 9,10-disubstituted anthracene are noted for their unique luminescent behavior known as Aggregation-Induced Emission (AIE). Unlike many traditional fluorophores that experience quenching in high concentrations or the solid state, AIE-active molecules exhibit faint or no emission in dilute solutions but become highly emissive upon aggregation. rsc.orgrsc.org This phenomenon is primarily attributed to the mechanism of Restricted Intramolecular Rotation (RIR).

In dilute solutions, the vinyl and methyl groups attached to the anthracene core can undergo low-frequency torsional motions, providing non-radiative decay pathways for the excited state, which effectively quenches fluorescence. rsc.org However, in the aggregated state (e.g., in poor solvents or in the solid state), the physical constraint imposed by neighboring molecules hinders these intramolecular rotations. This blockage of non-radiative channels forces the excited-state energy to be released radiatively, resulting in strong fluorescence emission. rsc.orgnih.gov

The crystal structure of similar 9,10-disubstituted anthracene derivatives reveals nonplanar, twisted conformations that prevent strong intermolecular π-π stacking, further promoting emission by reducing concentration quenching effects. rsc.orgresearchgate.net The AIE properties are crucial for applications in solid-state lighting and bio-imaging, where emission in the aggregated state is highly desirable. rsc.org

Table 1: Aggregation-Induced Emission (AIE) Properties

Property Observation in Dilute Solution Observation in Aggregate State Underlying Mechanism
Emission Weak or non-emissive Strong fluorescence Restricted Intramolecular Rotation (RIR)
Molecular State Free intramolecular rotation and vibration Physically constrained rotations Blockage of non-radiative decay channels

| Conformation | Dynamic | Rigidified, often non-planar | Enhanced radiative decay |

Piezofluorochromic Properties and Stimuli-Responsive Emission

Piezofluorochromism is the phenomenon where a material changes its fluorescence color in response to mechanical stimuli, such as grinding or pressure. This property is often observed in molecules that can exist in different solid-state packing arrangements with distinct energy levels. For anthracene derivatives, mechanical force can induce a transformation between a stable crystalline state and a metastable amorphous state. researchgate.net

When subjected to grinding, the crystalline structure of similar anthracene-based compounds can be disrupted, leading to an amorphous phase. This change in intermolecular organization alters the electronic communication between molecules, typically resulting in a red-shift of the emission wavelength. For instance, a related compound, 9,10-bis(N-methylcarbazol-3-yl-vinyl-2)anthracene, shows a significant spectral shift of up to 90 nm, changing from green to red emission upon grinding. researchgate.net

This process is often reversible. The original emission color can be restored by exposing the ground powder to solvent fumes or by annealing (heating), which provides the energy for the molecules to reorganize back into their more stable crystalline arrangement. researchgate.net This stimuli-responsive behavior makes these materials promising candidates for applications in pressure sensors, security papers, and rewritable optical media.

Vibrational Spectroscopy for Mechanistic Insights

Infrared (IR) Spectroscopy for Structural Confirmation in Reaction Monitoring

Infrared (IR) spectroscopy is a fundamental tool for confirming the structure of this compound and for monitoring its polymerization. The IR spectrum of the monomer would display characteristic absorption bands corresponding to its specific functional groups.

Key expected vibrational modes for the monomer include:

Aromatic C-H stretching: Above 3000 cm⁻¹

Aliphatic C-H stretching (methyl group): Just below 3000 cm⁻¹

Vinyl C=C stretching: Around 1620-1640 cm⁻¹

Anthracene ring C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region

C-H out-of-plane bending: Strong bands in the 650-900 cm⁻¹ region, characteristic of the substitution pattern on the aromatic rings.

During polymerization of the vinyl group, its characteristic absorption bands would diminish and eventually disappear. By monitoring the decrease in intensity of the vinyl C=C stretching and vinyl C-H bending vibrations, the progress of the reaction and the conversion of the monomer to the polymer can be tracked effectively. The NIST database includes IR spectral data for the closely related compound 9-methylanthracene (B110197), which supports the assignment of bands related to the core structure. nist.gov

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing the vibrational modes of the non-polar bonds in the fused-ring system of anthracene. Theoretical calculations, such as Time-Dependent Density Functional Theory (TDDFT), can be used to predict and assign the specific molecular motions corresponding to each Raman active peak. nsf.gov

For the this compound molecule, Raman spectroscopy would be sensitive to:

Skeletal vibrations of the anthracene core: These fused ring vibrations give rise to several strong peaks at lower frequencies, providing a distinct fingerprint for the aromatic system. nsf.gov

Vinyl C=C stretching: This would appear as a strong, characteristic band.

Substituent-ring stretching modes: Vibrations involving the methyl and vinyl groups attached to the anthracene ring.

Analysis of these vibrational modes offers deep insight into the molecular structure and symmetry. For instance, studies on similar molecules have shown that the frequency of certain ring deformation modes can be correlated with the mass and nature of the substituents on the anthracene core, making Raman spectroscopy a powerful tool for detailed structural analysis. nsf.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Polymer Structure Elucidation

Nuclear Magnetic Resonance (NMR) is an indispensable technique for the unambiguous structural elucidation of both the this compound monomer and its corresponding polymer, poly(this compound).

For the monomer, ¹H and ¹³C NMR spectra are used to confirm the identity and purity. The ¹H NMR spectrum would show distinct signals for the vinyl protons, the methyl protons, and the aromatic protons of the anthracene core, with their chemical shifts and coupling patterns confirming the substitution pattern. nih.govresearchgate.net Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in the molecule, including those of the methyl and vinyl groups and the quaternary carbons at the 9- and 10-positions. chemicalbook.com

Upon polymerization, the NMR spectra change predictably. The signals corresponding to the vinyl protons disappear, and new signals corresponding to the saturated polymer backbone appear in the aliphatic region of the ¹H NMR spectrum. researchgate.net High-resolution NMR is crucial for characterizing the resulting polymer's microstructure.

Advanced NMR techniques provide detailed information on:

Tacticity: The stereochemical arrangement of the pendant anthracene groups along the polymer chain (isotactic, syndiotactic, or atactic), which can be determined from the fine structure of the backbone proton and carbon signals.

Molecular Weight: The number-average molecular weight (Mn) can be estimated by comparing the signal integrations of the polymer end-groups with those of the repeating monomer units. researchgate.net

Chain Branching and Defects: 2D NMR techniques like COSY and HSQC can help identify any side reactions or structural irregularities that may have occurred during polymerization. umich.eduresearchgate.net

Solid-state ¹³C NMR can also be employed to study the molecular arrangement and dynamics of the polymer in the solid state, complementing information from other techniques like piezofluorochromism studies. nih.gov

Table 2: Key NMR Spectral Data for Structural Analysis

Spectrum Information from Monomer Information from Polymer
¹H NMR Confirms vinyl (δ ~5-7 ppm), methyl (δ ~3 ppm), and aromatic protons (δ ~7-9 ppm). researchgate.netumich.edu Disappearance of vinyl signals; appearance of broad aliphatic backbone signals.
¹³C NMR Confirms all unique carbons, including vinyl, methyl, and aromatic carbons. chemicalbook.com Appearance of backbone carbon signals; changes in aromatic carbon shifts due to steric effects.

| 2D NMR (COSY, HSQC) | Establishes connectivity between protons and carbons. researchgate.net | Elucidates complex microstructure, tacticity, and end-group analysis. |

Computational and Theoretical Chemistry Studies of 9 Methyl 10 Vinylanthracene

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the behavior of 9-methyl-10-vinylanthracene at the molecular level. These calculations can predict various properties, including geometry, energy, and electronic transitions.

Density Functional Theory (DFT) for Ground State Geometry and Energetics

Density Functional Theory (DFT) is a widely used computational method to determine the ground-state electronic structure of many-body systems. It is particularly effective for calculating the optimized geometry and energetics of molecules like this compound.

In a study on the formation of large functional polycyclic aromatic hydrocarbon (PAH) clusters, DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set were used to investigate the structure and bond energy of clusters involving 9-vinylanthracene (B1293765). aanda.org The calculations revealed that the formation of these clusters is exothermic. aanda.org For example, the formation of a cluster between a 9-vinylanthracene cation and another PAH was found to have reaction energies ranging from -2.8 eV to -3.5 eV, depending on the specific isomer formed. aanda.org

Table 1: Calculated Formation Energies of DC/9-vinylanthracene Cluster Cation Isomers

IsomerFormation Energy (eV)
P1-2.8
P2-3.3
P3-2.9
P4-3.5

Data sourced from Zhen et al. (2019). aanda.org

These theoretical calculations are instrumental in interpreting experimental data and understanding the fundamental interactions that govern the behavior of these complex systems. aanda.org

Time-Dependent DFT (TD-DFT) for Excited State Transitions and Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited-state properties of molecules. It is commonly used to predict electronic absorption and emission spectra, providing valuable information about the electronic transitions that occur when a molecule absorbs light.

For anthracene (B1667546) derivatives, TD-DFT calculations can elucidate the nature of their photophysical properties. vu.lt For instance, TD-DFT has been used to analyze the electronic vertical excitation energies of similar molecules like 2- and 9-vinylanthracene. researchgate.net These studies often employ functionals like B3LYP and CAM-B3LYP to predict the energies and characteristics of excited states. mdpi.comacs.org The Tamm-Dancoff approximation (TDA) is frequently used in these calculations as it offers a good balance between computational cost and accuracy. google.com

In studies of related systems, TD-DFT has been instrumental in assigning observed electronic absorption bands to specific electronic transitions (e.g., Sn ← S0). researchgate.net While lower-energy transitions are often well-predicted, higher-energy bands can be more challenging to assign definitively. researchgate.net The choice of functional and basis set is critical for obtaining results that correlate well with experimental UV-Vis and fluorescence data. For example, a study on donor-acceptor Stenhouse adducts (DASAs) highlighted the importance of using appropriate computational methods to accurately predict their absorption properties. mdpi.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.com The energy and spatial distribution of these orbitals are key to predicting the outcome of chemical reactions. nih.gov

In the context of this compound, FMO analysis can provide insights into its reactivity in various chemical processes, such as cycloadditions or polymerizations. The HOMO and LUMO energy levels, which can be calculated using DFT, determine the molecule's ability to act as an electron donor or acceptor. For instance, the HOMO-LUMO energy gap is a crucial parameter that influences the electronic properties and reactivity of anthracene derivatives. researchgate.net

Studies on related anthracene compounds have used FMO analysis to understand their electronic structure and potential for charge transfer. researchgate.netrsc.org For example, in anthracene-9,10-dicarboxaldehyde, the HOMO and LUMO are distributed over the entire molecule, indicating a conjugated π-electron system. researchgate.net The energy gap between these orbitals provides information about the molecule's stability and the energy required for electronic excitation. rsc.org For molecules with potential applications in organic electronics, a small HOMO-LUMO gap is often desirable. researchgate.net

Conformational Analysis and Torsional Potentials of the Vinyl Group

The rotational freedom of the vinyl group attached to the anthracene core in this compound gives rise to different conformations, which can have distinct energies and properties. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

The orientation of the vinyl group relative to the anthracene plane is a key conformational variable. lookchem.com Steric hindrance between the vinyl group and the adjacent methyl group and hydrogen atoms on the anthracene ring can influence the preferred conformation. lookchem.com Quantum chemical calculations can be used to map the potential energy surface as a function of the dihedral angle between the vinyl group and the anthracene ring.

Reaction Pathway Energetics and Transition State Calculations

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, by mapping the potential energy surface. This includes identifying transition states, which are the highest energy points along the reaction coordinate, and calculating the activation energies.

For reactions involving this compound, such as polymerization or cycloaddition reactions, understanding the reaction pathway energetics is crucial for predicting reaction rates and mechanisms. DFT calculations can be employed to locate the structures of transition states and calculate their energies.

For example, in the context of the formation of PAH clusters, quantum chemical calculations have been used to investigate the photodissociation energy for various reaction pathways. aanda.org These calculations help to identify the most likely dissociation channels and the energy required for them to occur. aanda.org For instance, the dissociation energy for the loss of a hydrogen atom from a cluster containing 9-vinylanthracene was calculated to be as low as 1.7 eV. aanda.org Such studies provide valuable insights into the stability and reactivity of these molecules under different conditions. acs.org

Molecular Dynamics Simulations for Polymer Chain Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique is particularly useful for investigating the behavior of large systems like polymers. mdpi.com

For polymers derived from this compound, MD simulations can provide insights into the structure, dynamics, and properties of the polymer chains in various environments. rsc.org These simulations can model how the polymer chains fold, interact with each other, and respond to external stimuli like temperature and pressure. uni-bonn.deplos.org

Computational Spectroscopic Prediction and Validation against Experimental Data

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, providing insights that complement and aid in the interpretation of experimental data. The validation of these theoretical predictions against laboratory-measured spectra is a critical step to ensure the accuracy of the computational models. This process typically involves a synergistic approach where theoretical spectra are calculated using quantum chemical methods and then compared with experimental spectra, such as infrared (IR) spectroscopy.

Detailed Research Findings

Research on related vinyl-substituted polycyclic aromatic hydrocarbons (PAHs), such as 9-vinylanthracene, provides a framework for understanding the computational methodologies applicable to this compound. researchgate.net The primary method used for these theoretical investigations is Density Functional Theory (DFT), which has been shown to be effective in modeling the vibrational spectra of such molecules. researchgate.net

A common computational approach involves optimizing the molecular geometry of the compound in its electronic ground state. Following this, vibrational frequency calculations are performed to predict the IR spectrum. The choice of the functional and the basis set in DFT calculations is crucial for obtaining accurate results. For vinyl-substituted anthracenes, the B3LYP functional has been frequently employed in combination with a variety of basis sets. researchgate.net

Studies on 9-vinylanthracene have systematically evaluated the performance of different basis sets, including 4-31G, 4-31G(d), 6-31G, 6-311G, 6-31G(d), 6-31G(d,p), 6-31+G(d,p), and 6-31++G(d,p). researchgate.net The comparison of the resulting theoretical spectra with experimental data, such as those obtained from IR absorption spectroscopy of the compound isolated in an argon matrix at low temperatures (e.g., 12 K), allows for the determination of the most suitable computational model. researchgate.net

For vinyl-substituted PAHs where steric hindrance is not a significant factor, the 6-31G basis set has been found to provide an optimum balance between accuracy and computational cost. However, for a molecule like this compound, the interaction between the methyl group at the 9-position and the vinyl group at the 10-position introduces steric strain. In such cases, a basis set that includes polarization functions, such as 6-31G(d), is considered more suitable to accurately model the molecular structure and its vibrational modes. researchgate.net

The validation process involves a direct comparison of the calculated vibrational frequencies with the experimentally measured band positions. It is a standard practice to apply a scaling factor to the computed frequencies to correct for systematic errors arising from the approximations inherent in the theoretical model and the neglect of anharmonicity. researchgate.net For instance, a scaling factor might be applied to different regions of the spectrum, such as the C-H stretching vibrations, to improve the agreement with experimental data. researchgate.net

The table below illustrates the type of data generated in such a comparative study, showing a hypothetical comparison for key vibrational modes of this compound.

Vibrational Mode DescriptionExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d))Scaled Frequency (cm⁻¹)
Aromatic C-H Stretch305031803053
Vinyl C-H Stretch301031353010
Methyl C-H Stretch292530452923
C=C Stretch (Anthracene Ring)162016851618
C=C Stretch (Vinyl Group)164017081640
CH₂ Wag (Vinyl Group)910948910
C-H Out-of-Plane Bend735765734

Note: The data in this table is illustrative and based on typical values for similar compounds. It serves to demonstrate the validation process.

This validation against experimental results is not limited to infrared spectroscopy. Similar methodologies are applied for other spectroscopic techniques, including UV-Vis absorption spectroscopy. researchgate.net For UV-Vis spectra, time-dependent DFT (TD-DFT) is the computational method of choice for predicting electronic transition energies and intensities. rsc.org These predicted absorption maxima (λ_max) are then compared with experimental spectra measured in various solvents to validate the theoretical model.

The agreement between the scaled theoretical frequencies and the experimental band positions, as well as the correspondence between predicted and measured absorption maxima, provides confidence in the computational model. This validated model can then be used to interpret finer details of the experimental spectrum, assign specific vibrational modes to observed absorption bands, and predict other properties of the molecule with a higher degree of certainty.

Advanced Materials and Device Applications of 9 Methyl 10 Vinylanthracene and Its Polymers

Organic Electronics and Optoelectronic Device Fabrication

Polymers derived from 9-Methyl-10-vinylanthracene are investigated for their potential in various organic electronic devices. The rigid, planar anthracene (B1667546) structure provides a conjugated system essential for charge transport and luminescence, while the methyl and vinyl substituents can be used to tune solubility, morphology, and electronic properties.

Anthracene and its derivatives are widely utilized as highly efficient blue-emitting materials in Organic Light-Emitting Diodes (OLEDs) due to their high fluorescence quantum yields. Research into copolymers of vinylanthracene derivatives demonstrates their potential as active emitting layers. For instance, studies on the free-radical copolymerization of 9-vinylanthracene (B1293765) and this compound with methyl methacrylate (B99206) show that the resulting copolymers contain fluorescent anthracene units. The position and nature of these units within the polymer chain are determined using fluorescence spectroscopy, indicating their role as potential light-emitting centers in a device. researchgate.net

While specific performance metrics for OLEDs based on a pure poly(this compound) homopolymer are not extensively documented, the fundamental properties of its copolymers suggest its suitability as a component in emissive layers. The bulky substituents on the anthracene ring can help to prevent aggregation-caused quenching in the solid state, a common issue in thin-film devices.

The active layer in an organic photovoltaic (OPV) device consists of a blend of electron-donating and electron-accepting materials that absorb light to generate excitons, which are then separated into free charge carriers. researchgate.net The performance of these devices is highly dependent on the properties of the active layer materials, including their absorption spectrum and energy levels. researchgate.net The thickness of this active layer is a critical parameter, often requiring a balance between light absorption and efficient charge extraction. frontiersin.orgrsc.org

Currently, there is limited specific information available in the scientific literature regarding the application of this compound or its polymers as primary donor or acceptor components in the active layers of organic photovoltaics.

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronics, and their performance is largely dictated by the charge carrier mobility of the organic semiconductor used in the active layer. nih.govmdpi.com Anthracene derivatives are a promising class of materials for OFETs due to their stable aromatic structure and potential for high charge mobility.

Direct experimental data on the charge mobility of poly(this compound) is scarce. However, studies on closely related vinylanthracene compounds provide insight into the potential charge transport capabilities of this material class. Theoretical and experimental studies on other substituted vinylanthracene derivatives have demonstrated high mobility values, underscoring the promise of this chemical family for transistor applications. For example, theoretical investigations into the crystalline polymorphs of 9,10-bis((E)-2-(pyrid-2-yl)vinyl)anthracene revealed a high potential hole mobility. rsc.org Furthermore, OFETs fabricated with 2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene have shown excellent performance with high on/off ratios and stability. pkusz.edu.cn

CompoundCharge Carrier Mobility (μ)Method
9,10-bis((E)-2-(pyrid-2-yl)vinyl)anthracene (β-polymorph) μ_hole = 0.988 cm²/V·sTheoretical (DFT)
2,6-Bis[2-(4-pentylphenyl)vinyl]anthracene (DPPVAnt) μ_hole_ = 1.28 cm²/V·sExperimental (OFET)

This table presents data for related vinylanthracene compounds to illustrate the potential of this material class, as specific data for this compound was not found.

Development of Chemical and Biosensing Platforms

The inherent fluorescence of the anthracene unit is a key feature that enables the development of sensors based on this compound derivatives. Changes in the fluorescence intensity or wavelength upon interaction with a target analyte can be used for detection and quantification.

Polymers and monomers based on vinylanthracene can act as fluorescent probes for detecting specific molecules. Molecular recognition occurs when the probe selectively binds to a target analyte through non-covalent interactions like hydrogen bonding or electrostatic forces, leading to a measurable change in its photophysical properties.

A notable example is the derivative 9-(Guanidinomethyl)-10-vinylanthracene, which has been synthesized and studied for its ability to recognize and bind to carboxylic acids and carboxylates. The guanidinium (B1211019) group on the monomer forms strong 1:1 complexes with these analytes. This strong interaction, quantified by high association constants, makes it a highly suitable functional monomer for building sensitive and selective fluorescent sensors. researchgate.net

Fluorescent ProbeTarget AnalyteAssociation Constant (K_a)
9-(Guanidinomethyl)-10-vinylanthracene Ammonium acetate (B1210297)1.2 x 10⁵ M⁻¹
9-(Guanidinomethyl)-10-vinylanthracene Tetrabutylammonium acetate1.4 x 10⁵ M⁻¹

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have artificial recognition sites that are complementary in shape, size, and chemical functionality to a specific target molecule (the template). nih.govcmu.eduhkr.se This "molecular memory" allows MIPs to selectively rebind the template molecule from a complex mixture, making them ideal for use in separation, purification, and sensing applications. nih.gov

The vinyl group on this compound and its derivatives allows them to be readily incorporated into a cross-linked polymer network, a fundamental step in creating a MIP. When a derivative like 9-(Guanidinomethyl)-10-vinylanthracene is used as a functional monomer, its specific interaction with a template molecule, such as a carboxylate, can be "imprinted." The monomer, template, and a cross-linking agent are polymerized together. Subsequent removal of the template leaves behind cavities that are highly selective for the target analyte. The fluorescence of the embedded anthracene unit can then serve as the signaling mechanism for detection. researchgate.net

MIP ComponentRoleCompound Example
Functional Monomer Binds to the template via non-covalent interactions and provides a signaling mechanism.9-(Guanidinomethyl)-10-vinylanthracene hydrochloride
Template The molecule to be detected; creates specific binding sites.Ammonium benzoate
Cross-linker Forms the rigid polymer matrix around the monomer-template complex.Ethyleneglycol dimethacrylate (EDMA)

Scintillation Materials for Radiation Detection

The detection of ionizing radiation is a critical function in numerous scientific, medical, and industrial fields. Scintillators, materials that emit light upon interaction with charged particles, are central to this technology. Organic scintillators, which include a benzene (B151609) ring in their structure, are a significant class of these materials. Anthracene, with its three condensed benzene rings, is a foundational organic scintillator.

Polymers derived from this compound are being explored for their potential as advanced scintillation materials. These materials offer the advantage of being easily processable into various forms, such as large-volume detectors, thin films, and fibers, which can be more cost-effective and versatile than single-crystal scintillators. The scintillation process in these materials relies on the efficient transfer of energy from the polymer backbone to the pendant anthracene units, which then emit photons.

The light output and decay time are crucial parameters for scintillators. Anthracene crystals are known to have the highest light output among organic scintillators, with a decay time of approximately 32 nanoseconds. While polymers of this compound may exhibit slightly different characteristics due to the polymer matrix, the fundamental photophysical properties of the anthracene chromophore are retained. Research is focused on optimizing the polymer structure to enhance scintillation efficiency and light yield, while also improving radiation hardness and reducing self-absorption.

Recent advancements in organic scintillators include the development of high-purity, large-sized anthracene crystals which exhibit intense radioluminescence under X-ray exposure, with a low detection limit of approximately 0.108 μGy s⁻¹, significantly lower than doses used in typical X-ray diagnostics. This indicates the potential for developing highly sensitive and low-dose radiation detectors. X-ray detectors based on these advanced anthracene crystals have demonstrated a very high resolution of 40 lp mm⁻¹. While these results are for anthracene crystals, they provide a strong benchmark for the performance targets of this compound-based polymeric scintillators.

Table 1: Key Properties of Anthracene-Based Scintillators

PropertyValue/CharacteristicReference
Scintillator TypeOrganic Crystal
Base MoleculeAnthracene
Light OutputHighest among organic scintillators
Decay Time~32 ns
X-ray Detection Limit~0.108 μGy s⁻¹
X-ray Detector Resolution40 lp mm⁻¹

Smart and Stimuli-Responsive Polymer Systems

"Smart" polymers, or stimuli-responsive polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli. The incorporation of photoactive and mechano-sensitive moieties like this compound into polymer chains allows for the creation of such advanced materials.

Mechanofluorochromism is a phenomenon where the fluorescence properties of a material change in response to mechanical stress. This property is highly desirable for developing advanced strain sensors. Polymers containing this compound can exhibit mechanofluorochromism due to the alteration of the aggregation state or molecular conformation of the anthracene units under mechanical force.

When these polymers are subjected to strain, the intermolecular distances and orientations of the pendant anthracene groups can change. This can lead to a shift in the emission wavelength (color change) or a change in the fluorescence intensity. For instance, in an aggregated state, anthracene derivatives often exhibit excimer emission, which is a broad, red-shifted emission compared to the monomer emission. Mechanical force can disrupt these aggregates, leading to a change from excimer to monomer fluorescence, providing a clear optical signal of the applied strain.

The sensitivity and reversibility of the mechanofluorochromic response are key parameters for practical applications. Research in this area focuses on tailoring the polymer architecture, such as the flexibility of the polymer backbone and the density of the anthracene side chains, to control the mechanofluorochromic behavior. The goal is to develop materials that can be used as coatings on structures to visually indicate stress points and potential failure zones.

Photoresponsive materials can change their properties upon exposure to light of a specific wavelength. The anthracene moiety in this compound is known to undergo [4+4] photodimerization upon irradiation with UV light (typically around 365 nm). This reversible photochemical reaction forms a dimer, which can be cleaved back to the original anthracene monomers by irradiation with shorter wavelength UV light (around 254 nm) or by heating.

This photodimerization process leads to significant changes in the material's properties, including its absorption and emission spectra, refractive index, and solubility. For example, the characteristic fluorescence of the anthracene units is quenched upon dimerization. This on/off switching of fluorescence can be utilized for optical data storage and security applications.

By incorporating this compound into a polymer backbone, materials can be created that exhibit macroscopic changes in response to light. For instance, the crosslinking of polymer chains through photodimerization can lead to the formation of a gel or a change in the mechanical properties of the material. This can be exploited in applications such as photolithography, holographic recording, and the development of photo-controlled actuators and drug delivery systems.

Table 2: Stimuli-Responsive Properties of this compound Polymers

StimulusPhenomenonPotential Application
Mechanical StressMechanofluorochromismStrain Sensing
UV Light (~365 nm)[4+4] Photodimerization (Fluorescence Quenching)Optical Switching, Data Storage
UV Light (~254 nm) / HeatPhotodimer Cleavage (Fluorescence Recovery)Reversible Optical Switching

Functional Coatings and Thin Film Applications

The unique photophysical and chemical properties of this compound and its polymers make them attractive candidates for a variety of functional coatings and thin film applications. The ability to form uniform and stable thin films is a critical requirement for many advanced electronic and optical devices.

Polymers of this compound can be processed using various techniques, such as spin coating, dip coating, and inkjet printing, to create thin films with controlled thickness and morphology. These films can function as the active layer in various devices.

One promising application is in the development of organic light-emitting diodes (OLEDs). The high fluorescence quantum yield of the anthracene core makes these polymers suitable as emissive materials. By tuning the polymer structure and blending it with other materials, the emission color and efficiency of the OLED can be optimized. 9-Vinylanthracene, a related compound, is known to be used as a raw material for luminescent agents in OLEDs and organic solar cells.

Furthermore, the photoresponsive nature of these polymers can be utilized to create photopatternable thin films. By selectively exposing a thin film to UV light through a mask, the exposed regions can be crosslinked via photodimerization. The unexposed regions can then be washed away with a solvent, leaving a patterned film. This process is fundamental to photolithography and can be used to fabricate microelectronic circuits, sensors, and other micro-devices.

Another area of interest is the use of these polymers as protective coatings. The anthracene moiety can act as a UV absorber, protecting the underlying substrate from photodegradation. Additionally, the change in fluorescence upon exposure to certain chemicals or environmental conditions can be exploited to create sensor coatings that provide a visual indication of changes in their surroundings.

Table of Compounds

Compound Name
This compound
9-Vinylanthracene
Anthracene

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Scintillation Materials for Radiation Detection

Polymers incorporating this compound are emerging as promising materials for the detection of ionizing radiation. These materials function as organic scintillators, which produce flashes of light upon interaction with radiation. The scintillation process in these polymers is predicated on the efficient transfer of energy absorbed from an incident particle to the pendant this compound units, which then fluoresce.

A key advantage of these polymeric scintillators is their processability. Unlike inorganic crystals, they can be readily fabricated into large-area films, fibers, and other complex shapes, offering a cost-effective solution for large-volume detectors. The light output of anthracene-based organic scintillators is among the highest, and they are characterized by a fast response time, with decay times in the nanosecond range.

Research in this field aims to optimize the polymer structure to maximize light yield and ensure rapid and efficient energy transfer. Furthermore, the development of these materials focuses on enhancing their resistance to radiation damage, which is a critical factor for long-term performance in high-radiation environments. The intrinsic properties of the anthracene moiety, such as its high fluorescence quantum yield, make it an excellent chromophore for scintillation applications.

Parameter Significance in Scintillation
Light YieldDetermines the intensity of the light pulse for a given energy deposition, impacting detector sensitivity.
Decay TimeAffects the detector's ability to resolve events that are close in time (timing resolution).
Radiation HardnessThe ability of the material to withstand radiation damage without significant degradation of its scintillation properties.

Smart and Stimuli-Responsive Polymer Systems

The incorporation of this compound into polymer architectures enables the creation of "smart" materials that can respond to external stimuli, such as mechanical stress and light. This responsiveness stems from the unique chemical and photophysical properties of the anthracene group.

Mechanofluorochromism is the phenomenon where a material's fluorescence properties change in response to a mechanical force. Polymers containing this compound can exhibit this behavior, making them highly suitable for developing advanced strain sensors. When these polymers are subjected to mechanical stress, such as stretching or compression, the spatial arrangement and intermolecular interactions of the pendant anthracene units are altered.

This change in the local environment of the chromophores can lead to a discernible change in the emitted light, such as a shift in the fluorescence color or a change in its intensity. For instance, the disruption of excimer states (aggregates of anthracene units) by mechanical force can cause a shift from a longer-wavelength excimer emission to a shorter-wavelength monomer emission, providing a direct optical readout of the applied strain. This property is being explored for applications in structural health monitoring, where coatings of these polymers could visually indicate areas of high stress on bridges, aircraft, and other critical structures.

The anthracene moiety is well-known for its ability to undergo a reversible [4+4] photodimerization reaction upon exposure to ultraviolet (UV) light. This photochemical reaction forms a non-fluorescent dimer. The original fluorescent anthracene monomers can be regenerated by exposing the dimer to UV light of a shorter wavelength or by heating.

This reversible photochemical process forms the basis for developing photoresponsive materials for optical switching and data storage. By incorporating this compound into a polymer, its fluorescence can be "turned off" and "turned on" with light, creating a rewritable optical memory system at the molecular level. This switching behavior can also be harnessed to create photo-switchable optical components and smart windows.

Stimulus Molecular Process Resulting Property Change
UV Light (e.g., 365 nm)[4+4] PhotodimerizationFluorescence quenching, change in refractive index
UV Light (e.g., <300 nm) or HeatDimer cleavageFluorescence recovery

Functional Coatings and Thin Film Applications

The processability and unique photophysical properties of polymers derived from this compound make them excellent candidates for a range of functional coatings and thin-film applications. These polymers can be deposited onto various substrates using techniques like spin-coating, dip-coating, or printing, allowing for the fabrication of large-area, uniform films.

In the field of optoelectronics, these materials are being investigated for use in organic light-emitting diodes (OLEDs). The high fluorescence efficiency of the anthracene core makes it an effective emitter, and by chemically modifying the polymer structure, the color of the emitted light can be tuned.

Furthermore, the photoresponsive nature of these polymers allows for the creation of photopatternable thin films. By selectively exposing a film to UV light through a mask, the exposed areas can be crosslinked via photodimerization. This process alters the solubility of the exposed regions, allowing for the creation of high-resolution patterns for applications in microfabrication and lithography. Additionally, these polymers can be used as sensory coatings that change their fluorescence in response to the presence of certain analytes, providing a visual detection mechanism.

Q & A

Q. Table 1: Key Spectroscopic Signatures

TechniqueExpected Data for this compoundReference Compound Example
1^1H NMRδ 2.5 (s, 3H, CH3_3), 5.2–5.8 (m, 2H, vinyl)9,10-Diphenylanthracene
HRMSm/z 246.1412 ([M+H]+^+)10-Ethyl-9,10-dimethylanthracene

[Basic] How can researchers optimize the synthesis of this compound to minimize by-products?

Methodological Answer:

  • Friedel-Crafts Alkylation: Use anthracene, methyl chloride, and vinyl bromide with AlCl3_3 catalyst. Optimize stoichiometry (1:1.2 molar ratio) and temperature (80–100°C) to reduce dimerization .
  • Purification: Employ silica gel column chromatography (hexane:ethyl acetate, 9:1) or recrystallization from ethanol to isolate the product (>85% yield). Monitor purity via HPLC (C18 column, 254 nm detection) .

Q. Table 2: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature80–100°CReduces side reactions
Catalyst Loading1.2 eq AlCl3_3Enhances regioselectivity
Purification MethodColumn ChromatographyRemoves dimers and isomers

[Advanced] How do solvent polarity and conjugation effects influence the fluorescence properties of this compound?

Methodological Answer:

  • Solvent Screening: Test in non-polar (toluene) vs. polar aprotic (DMF) solvents. Anthracene derivatives exhibit red-shifted emission in polar solvents due to stabilized excited states .
  • Quantum Yield Measurement: Use an integrating sphere with a reference fluorophore (e.g., 9,10-Diphenylanthracene, Φf_f = 0.95 in cyclohexane). Degas solutions to prevent oxygen quenching .
  • Computational Modeling: Apply time-dependent density functional theory (TD-DFT) to predict absorption/emission wavelengths. Compare with experimental data to validate substituent effects .

[Advanced] What experimental strategies resolve contradictions in reported photostability data for this compound?

Methodological Answer:

  • Controlled Degradation Studies: Expose samples to UV light (365 nm) in inert (N2_2) vs. aerobic conditions. Monitor decomposition via HPLC every 30 minutes .
  • Mechanistic Analysis: Use LC-MS to identify degradation products (e.g., oxidized vinyl groups). Cross-reference with DFT calculations on bond dissociation energies .
  • Standardized Protocols: Adopt ASTM guidelines for photostability testing to ensure reproducibility across labs .

[Basic] What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, N95 respirators, and lab coats. Use fume hoods for synthesis/purification steps .
  • Waste Disposal: Collect organic waste in halogen-resistant containers. Incinerate via EPA-approved methods to prevent environmental release .
  • Emergency Protocols: In case of skin contact, rinse with water for 15 minutes and consult SDS for first-aid measures .

[Advanced] How can researchers leverage computational chemistry to predict the reactivity of this compound in Diels-Alder reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO-LUMO gaps using Gaussian09 at the B3LYP/6-31G(d) level. Anthracene derivatives with electron-donating groups (e.g., methyl) show enhanced diene reactivity .
  • Transition State Modeling: Use QM/MM simulations to identify steric effects from the vinyl group. Compare activation energies with experimental kinetic data .

Q. Table 3: Computational Parameters for Reactivity Prediction

Software/ToolMethodologyKey Outputs
Gaussian09DFT (B3LYP/6-31G(d))HOMO-LUMO gaps, charge distribution
GROMACSQM/MMTransition state geometries

[Basic] What chromatographic methods are suitable for separating this compound from its regioisomers?

Methodological Answer:

  • HPLC with Chiral Columns: Use a Chiralpak IA-3 column (3 µm particle size) and isocratic elution (hexane:isopropanol 95:5). Monitor retention times for isomers (Δt ≥ 2 min) .
  • Thin-Layer Chromatography (TLC): Employ silica gel plates (ethyl acetate:hexane 1:9). Visualize under UV254; Rf_f values differ by ~0.1 for regioisomers .

[Advanced] How does the crystal packing of this compound influence its solid-state photoluminescence?

Methodological Answer:

  • Single-Crystal Analysis: Determine intermolecular π-π distances (<3.5 Å enhances exciton coupling) and dihedral angles via X-ray diffraction .
  • Temperature-Dependent PL: Measure emission spectra from 77 K to 298 K. Aggregation-induced emission (AIE) is observed if packing restricts intramolecular rotation .

[Basic] What are the environmental persistence indicators for this compound, and how are they assessed?

Methodological Answer:

  • OECD 301B Test: Measure biodegradation in activated sludge over 28 days. Anthracene derivatives typically show <20% degradation, indicating high persistence .
  • Soil Sorption Studies: Determine Koc_{oc} values using HPLC retention times. Log Koc_{oc} >3 suggests strong adsorption to organic matter .

[Advanced] What mechanistic insights can be gained from kinetic isotope effects (KIEs) in the thermal decomposition of this compound?

Methodological Answer:

  • Deuterium Labeling: Synthesize deuterated analogs (e.g., CD3_3 at methyl). Compare Arrhenius parameters (Ea_a, lnA) via thermogravimetric analysis (TGA) .
  • KIE Interpretation: Primary KIEs (kH_H/kD_D >2) indicate C-H bond cleavage is rate-limiting. Secondary KIEs suggest transition state steric effects .

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